Etazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etazepine: is an anticonvulsant compound with a tricyclic structure related to benzodiazepines. It has the IUPAC name 11-ethoxy-5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one and a molecular formula of C17H17NO2 . Despite its promising pharmacological profile, this compound was never marketed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of etazepine involves the formation of the tricyclic core structure. The specific synthetic routes and reaction conditions are not widely documented in public literature. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired tricyclic structure .
Industrial Production Methods: Typically, industrial synthesis of such compounds would involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Etazepine undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can modify the compound’s activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated analogs .
Scientific Research Applications
Chemistry: As a model compound for studying tricyclic structures and their reactivity.
Biology: Investigating its effects on biological systems, particularly its interaction with the GABAergic system.
Medicine: Potential use as an anticonvulsant, although it was never marketed.
Industry: Limited industrial applications due to its unmarketed status, but it serves as a reference compound in pharmaceutical research
Mechanism of Action
Etazepine exerts its effects primarily through the GABAergic system. It acts as a positive allosteric modulator of the GABAA receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system. This action helps to stabilize neuronal activity and prevent seizures .
Comparison with Similar Compounds
Benzodiazepines: Such as diazepam and lorazepam, which also modulate the GABAA receptor.
Tricyclic Antidepressants: Such as amitriptyline, which share a similar tricyclic structure but have different pharmacological targets.
Other Anticonvulsants: Such as valproate and carbamazepine, which have different mechanisms of action but are used to treat similar conditions.
Uniqueness: Etazepine’s uniqueness lies in its specific tricyclic structure and its potent anticonvulsant activity at doses significantly lower than those causing neurotoxic effects. Its long-acting anticonvulsant effect and lack of tolerance development further distinguish it from other compounds .
Properties
CAS No. |
88124-27-0 |
---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
11-ethoxy-5-methyl-11H-benzo[c][1]benzazepin-6-one |
InChI |
InChI=1S/C17H17NO2/c1-3-20-16-12-8-4-5-9-13(12)17(19)18(2)15-11-7-6-10-14(15)16/h4-11,16H,3H2,1-2H3 |
InChI Key |
BLGFGFHRMMDRPC-UHFFFAOYSA-N |
SMILES |
CCOC1C2=CC=CC=C2C(=O)N(C3=CC=CC=C13)C |
Canonical SMILES |
CCOC1C2=CC=CC=C2C(=O)N(C3=CC=CC=C13)C |
88124-27-0 | |
Synonyms |
5,6-dihydro-5-methyl-11-ethoxydibenzo(b,e)azepin-6-one etazepine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.